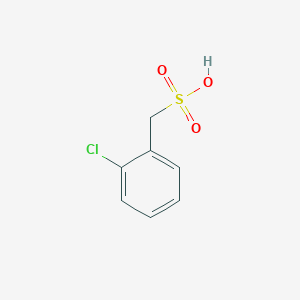

(2-Chlorophenyl)methanesulfonic acid

Description

Overview of Arylalkylsulfonic Acids in Modern Chemical Research

Arylalkylsulfonic acids are organic compounds characterized by an aromatic ring and an alkyl chain terminated by a sulfonic acid group (-SO₃H). This class of compounds has found broad utility in various chemical and industrial applications. For instance, alkylbenzene sulfonic acids are widely used as surfactants in detergents and emulsifiers. google.com The combination of a hydrophobic arylalkyl portion and a hydrophilic sulfonate head allows them to modify surface tension effectively.

In the realm of organic synthesis, sulfonic acids are recognized as strong acids, with some, like methanesulfonic acid (MSA), being considered environmentally benign or "green" catalysts. researchgate.netorientjchem.org MSA is a strong, non-volatile, and non-oxidizing acid that is less corrosive than many traditional mineral acids. researchgate.net It is used as a catalyst for a variety of organic transformations, including esterifications, alkylations, and the synthesis of heterocyclic compounds. researchgate.netorientjchem.org Arylalkylsulfonic acids can be expected to exhibit similar acidic properties, making them potentially valuable catalysts in reactions where specific solubility or steric properties, imparted by the aryl group, are desired. The salts and esters of these acids, known as sulfonates, are also stable and find use in various applications. wikipedia.org

Historical and Current Context of (2-Chlorophenyl)methanesulfonic Acid in Synthetic Chemistry

Direct and detailed research focusing on the synthesis and application of this compound is limited in available scientific literature. Its primary role in synthetic chemistry is likely as a reactive intermediate that is generated and used in situ or as a precursor to more stable and synthetically useful derivatives.

One of the most important derivatives of a sulfonic acid is its corresponding sulfonyl chloride. In this case, (2-Chlorophenyl)methanesulfonyl chloride is a key reagent. georganics.sk Sulfonyl chlorides are versatile electrophiles used to introduce the sulfonyl group into other molecules, forming sulfonamides, sulfonates, and sulfones. The physical properties of (2-Chlorophenyl)methanesulfonyl chloride are documented, highlighting its identity as a stable, crystalline solid. georganics.sk

The synthesis of the parent sulfonic acid can be inferred from general methods for preparing sulfonic acids. A common route involves the oxidation of the corresponding thiol or sulfide. For instance, the synthesis of a related compound, 2-chlorophenyl methyl sulfone, can be achieved through the oxidation of 2-chlorophenyl methyl sulfide. A similar oxidation pathway could theoretically yield this compound.

Identification of Key Research Gaps and Opportunities in its Chemistry

The scarcity of dedicated research on this compound highlights significant gaps and opportunities for future investigation.

Key Research Gaps:

Isolation and Characterization: There is a lack of published methods for the synthesis, isolation, and full characterization of pure this compound. Most available data pertains to its derivatives, such as the sulfonyl chloride. georganics.sk

Direct Applications: The direct utility of the acid itself has not been explored. Its potential as a catalyst, a specialty surfactant, or a functional material remains unknown.

Reaction Chemistry: The specific reactivity profile of the acid, beyond its conversion to the sulfonyl chloride, is not well-documented.

Research Opportunities:

Novel Synthetic Routes: Developing and optimizing efficient and scalable synthetic routes to produce and isolate high-purity this compound would be a valuable contribution. This could include novel electrochemical methods or advanced oxidation techniques. nih.gov

Catalytic Applications: Given that methanesulfonic acid is a respected "green" catalyst, a key opportunity lies in investigating the catalytic activity of this compound. researchgate.netorientjchem.org The presence of the 2-chlorophenyl group could influence its solubility in organic solvents and its steric interactions in transition states, potentially leading to unique catalytic selectivities.

Precursor for Bioactive Molecules: Derivatives of chlorophenyl sulfones have been reported to exhibit biological properties, including antibacterial activity. This suggests a significant opportunity to use this compound as a precursor to synthesize a library of novel sulfones, sulfonamides, and sulfonates for pharmacological screening.

Materials Science: Aryl sulfonic acids are used in the synthesis of polymers and functional materials. Exploring the incorporation of the this compound moiety into polymer backbones could lead to new materials with tailored thermal, electrical, or ion-exchange properties.

Data on Related Sulfonic Acid Compounds

To provide context, the properties of the closely related derivative (2-Chlorophenyl)methanesulfonyl chloride and the parent alkylsulfonic acid, methanesulfonic acid, are presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form/Melting Point |

| (2-Chlorophenyl)methanesulfonyl chloride | C₇H₆Cl₂O₂S | 225.09 | Crystalline Powder, 62 - 64 °C georganics.sk |

| Methanesulfonic acid | CH₄O₃S | 96.11 | Liquid, 17 - 19 °C wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZUARBZBREZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538036 | |

| Record name | (2-Chlorophenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103346-04-9 | |

| Record name | (2-Chlorophenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorophenyl Methanesulfonic Acid

Direct Synthesis Routes from Halogenated Aromatic Precursors

Direct synthetic methods aim to introduce the methanesulfonic acid group onto a (2-chlorophenyl)methyl framework in a single or minimal number of steps. These approaches often leverage the reactivity of halogenated aromatic compounds.

Approaches Involving Sulfonation of Chlorophenylmethanes

One of the most direct conceptual routes to (2-Chlorophenyl)methanesulfonic acid involves the sulfonation of a suitable chlorophenylmethane precursor. A plausible and industrially relevant starting material for this approach is 2-chlorobenzyl chloride. The reaction with a sulfonating agent, such as sodium sulfite (B76179), can directly introduce the sulfonic acid group at the benzylic position. This nucleophilic substitution reaction, often referred to as the Strecker sulfite alkylation, proceeds by the displacement of the chloride ion by the sulfite ion.

The general scheme for this reaction is as follows:

2-Cl-C₆H₄CH₂Cl + Na₂SO₃ → 2-Cl-C₆H₄CH₂SO₃Na + NaCl

The resulting sodium (2-chlorophenyl)methanesulfonate can then be acidified to yield the free this compound. While specific conditions for the sulfonation of 2-chlorobenzyl chloride are not extensively detailed in publicly available literature, analogous reactions with benzyl (B1604629) chloride suggest that the process is typically carried out in an aqueous or aqueous-alcoholic medium at elevated temperatures. The reaction of sulfite ions with dimethyl sulfate (B86663) to produce methanesulfonic acid, for instance, is conducted at an elevated temperature for several hours. google.com

Table 1: Illustrative Reaction Conditions for Sulfonation of Benzyl Halides

| Reactant | Sulfonating Agent | Solvent | Temperature | Reaction Time | Product |

| Benzyl chloride | Sodium sulfite | Water/Ethanol | Reflux | Several hours | Sodium phenylmethanesulfonate |

| p-Chlorobenzyl chloride | Sodium sulfite | Water | Not specified | Not specified | Sodium (4-chlorophenyl)methanesulfonate |

Note: This table is illustrative and based on general knowledge of the Strecker sulfite alkylation, as specific data for 2-chlorobenzyl chloride is limited in the searched sources.

Radical-Mediated Pathways for Sulfonic Acid Group Introduction

Radical-mediated reactions offer an alternative pathway for the introduction of the sulfonic acid group. These reactions typically involve the generation of a radical species which then reacts with a sulfur-containing reagent. For instance, a free-radical chain reaction can be initiated on a precursor like 2-chlorotoluene. This could involve a photochlorination step to generate 2-chlorobenzyl chloride, which can then undergo sulfonation as described above. The chlorination of 4-chlorotoluene (B122035) to 4-chlorobenzyl chloride can be initiated by UV light or chemical initiators like benzoyl peroxide. prepchem.com

While the direct radical-mediated sulfonylation of chlorophenylmethanes is not well-documented, the synthesis of methanesulfonic acid itself can be achieved through a free-radical reaction involving methane (B114726) and sulfur trioxide, initiated by species like peroxides. google.com This suggests that radical pathways for the formation of C-S bonds are feasible, although their application to more complex substrates like (2-chlorophenyl)methane requires further investigation.

Indirect Synthesis via Precursor Modification

Indirect synthetic routes involve the construction of the target molecule from precursors that already contain a portion of the final structure, such as a substituted toluenesulfonic acid or a sulfur-containing precursor that can be transformed into the desired sulfonic acid.

Derivatization from Substituted Toluenesulfonic Acids (e.g., 2-chlorotoluenesulphonic acid)

This approach starts with a commercially available precursor like 2-chlorotoluene-4-sulfonic acid. scbt.comtcichemicals.comnih.gov The challenge in this route lies in the selective functionalization of the methyl group to introduce the sulfonic acid moiety. A potential, though multi-step, pathway could involve the radical bromination of the methyl group of a protected 2-chlorotoluenesulfonic acid derivative, followed by a nucleophilic substitution with a sulfite salt. However, the selective transformation of the benzylic position without affecting the aromatic sulfonic acid group can be challenging and requires careful selection of reagents and reaction conditions. The synthesis of 2-chloro-4-toluenesulfonyl chloride from toluene (B28343) involves sulfonation followed by nuclear chlorination, highlighting the stepwise nature of these transformations. google.com

Oxidative Transformations of Sulfur-Containing Precursors

A well-established method for the synthesis of sulfonic acids is the oxidation of precursor molecules containing sulfur in a lower oxidation state, such as thiols (mercaptans) or disulfides. nih.gov This indirect route would involve the initial synthesis of (2-chlorophenyl)methanethiol or bis(2-chlorobenzyl) disulfide.

(2-Chlorophenyl)methanethiol can be prepared from 2-chlorobenzyl chloride through reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The subsequent oxidation of the thiol to the sulfonic acid is a key step. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, nitric acid, or chlorine. nih.gov The oxidation of thiols and disulfides to sulfonic acids can be carried out in the presence of a sulfoxide (B87167) like dimethyl sulfoxide (DMSO) and a halogen or hydrogen halide catalyst. google.com

The general scheme for this oxidative route is as follows:

Thiol Synthesis: 2-Cl-C₆H₄CH₂Cl + NaSH → 2-Cl-C₆H₄CH₂SH + NaCl

Oxidation: 2-Cl-C₆H₄CH₂SH + [O] → 2-Cl-C₆H₄CH₂SO₃H

Alternatively, the corresponding disulfide, bis(2-chlorobenzyl) disulfide, can be formed and then oxidized. The oxidation of p-chlorothiophenol to di-p-chlorophenyl disulfide using excess dimethyl sulfoxide has been reported. google.com

Table 2: Common Oxidizing Agents for Thiol to Sulfonic Acid Conversion

| Oxidizing Agent | Catalyst/Conditions | Substrate Example |

| Nitric Acid / Chlorine | Aqueous medium | Methylthiol, Dimethyl disulfide |

| Hydrogen Peroxide | Not specified | General thiols |

| Dimethyl Sulfoxide | Halogen or Hydrogen Halide | Alkyl and Aryl thiols |

Note: This table provides general examples of oxidizing systems for the conversion of sulfur-containing precursors to sulfonic acids.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation and environmental impact. Key parameters that can be adjusted include temperature, solvent, reaction time, and the molar ratio of reactants.

For sulfonation reactions , such as the reaction of 2-chlorobenzyl chloride with sodium sulfite, optimization would involve screening different solvents (e.g., water, ethanol, or mixtures) and temperatures (from room temperature to reflux) to find the conditions that provide the highest conversion and selectivity. researchgate.net The pH of the reaction medium can also be a critical factor.

In the case of oxidative transformations , the choice of oxidant and catalyst is paramount. The concentration of the oxidant and the reaction temperature must be carefully controlled to prevent over-oxidation and decomposition of the starting material or product. For example, in the oxidation of thiols, controlling the temperature is essential to avoid unwanted side reactions.

Process efficiency can also be enhanced by employing phase-transfer catalysts in reactions involving immiscible aqueous and organic phases, which can improve reaction rates and yields. Furthermore, purification methods such as crystallization or chromatography are essential for isolating the final product in high purity. The development of a robust and scalable process requires a systematic study of these parameters to identify the optimal conditions for the synthesis of this compound.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is critical in the synthesis of aryl- and heteroarylsulfonyl chlorides from various sulfur-containing precursors. The solvent can significantly impact the reaction rate, yield, and the purity of the final product. For the oxidative chlorination of sulfur compounds like thiols, disulfides, or benzylic sulfides to their corresponding sulfonyl chlorides, a range of solvents has been investigated.

In the oxidative chlorination of arylbenzyl sulfides using 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), acetonitrile (B52724) has been identified as a particularly effective solvent. When the reaction is carried out in aqueous acetonitrile, the desired sulfonyl chloride is formed in very good yield and purity. The reaction is observed to be much slower in non-polar solvents such as dichloromethane (B109758) and toluene. In contrast, the use of dimethylformamide (DMF) as a solvent leads to the complete consumption of the starting material without the formation of the desired product. Isopropyl acetate (B1210297) was found to be less effective than acetonitrile.

The following table summarizes the effect of different solvents on the yield of a representative arylsulfonyl chloride synthesis using DCDMH as the oxidizing and chlorinating agent.

Table 1: Effect of Solvent on the Oxidative Chlorination of an Arylbenzyl Sulfide

| Solvent System | Yield (%) |

|---|---|

| Acetonitrile/Acetic Acid/Water | 85-95 |

| Isopropyl Acetate/Acetic Acid/Water | Moderate |

| Dichloromethane/Acetic Acid/Water | Low |

| Toluene/Acetic Acid/Water | Low |

This data is illustrative of the general trends observed in the synthesis of arylsulfonyl chlorides and provides a basis for solvent selection in the synthesis of (2-Chlorophenyl)methanesulfonyl chloride.

Temperature and Pressure Control in Preparative Scale Syntheses

Precise control of temperature and pressure is paramount for the safe and efficient synthesis of this compound and its intermediates, particularly on a preparative scale.

In the synthesis of methanesulfonyl chloride from methyl mercaptan, chlorine, and a saturated aqueous hydrochloric acid matrix, the reaction is conducted at elevated temperatures. The temperature of the reaction mixture is typically maintained between 80°C and 100°C. After the reaction is complete, the mixture is cooled to approximately 40°C to 50°C to facilitate the separation of the denser methanesulfonyl chloride product. The product can then be further purified by stripping under reduced pressure to remove volatile impurities.

For the oxidative chlorination of thiols to sulfonyl chlorides, maintaining a low temperature is often crucial to prevent side reactions and decomposition of the product. For instance, in a procedure involving the oxidation of a thiol with trichloroisocyanuric acid in an acetonitrile-water mixture, the reaction is carried out in an ice bath to maintain a temperature at or below 5°C. After the initial reaction, the workup, including evaporation of the solvent, is also conducted at a controlled temperature (not exceeding 30°C) to minimize hydrolysis of the sulfonyl chloride product.

While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial-scale processes may utilize pressure or vacuum to control reaction rates and facilitate the removal of gaseous byproducts or solvents. The specific pressure conditions would be highly dependent on the chosen synthetic route and the scale of the operation.

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound likely proceeds through the formation and subsequent hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride. The mechanisms of these key steps have been inferred from studies on analogous systems.

The formation of a sulfonyl chloride from a thiol, such as (2-Chlorophenyl)methanethiol, via oxidative chlorination is a complex process. One proposed mechanism involves the initial formation of a disulfide, which is then further oxidized and chlorinated. In reactions utilizing reagents like a combination of hydrogen peroxide and thionyl chloride, it is suggested that an intermediate disulfide is formed, which then undergoes oxidation and isomerization to yield the sulfonyl chloride. organic-chemistry.org The reaction of sulfides with oxidizing and chlorinating agents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) is believed to proceed through the formation of a chlorosulfoxonium species, which then undergoes further reaction to yield the sulfonyl chloride. lookchem.com

The final step in the synthesis is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The hydrolysis of aromatic sulfonyl chlorides in water has been studied, and the data are consistent with an SN2 mechanism for both the neutral water (solvolysis) and alkaline hydrolysis reactions. In the neutral hydrolysis, it is proposed that bond-making and bond-breaking in the transition state are comparable. In contrast, under alkaline conditions, bond-formation is thought to be the predominant feature of the transition state.

Chemical Reactivity and Transformation Mechanisms of 2 Chlorophenyl Methanesulfonic Acid

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a highly polar and strongly acidic functional group that dictates a significant portion of the molecule's chemical behavior. It is analogous in acidity to sulfuric acid and readily participates in reactions typical of strong acids.

Esterification and Amidation for Derivatization

(2-Chlorophenyl)methanesulfonic acid can be converted into its corresponding sulfonate esters and sulfonamides, which are important derivatives for various applications.

Esterification: The formation of sulfonate esters, or mesylates, from this compound typically occurs through reaction with an alcohol. While direct Fischer-type esterification (heating the sulfonic acid with excess alcohol and an acid catalyst) is possible, the equilibrium can be unfavorable. chemguide.co.ukmasterorganicchemistry.com More efficient methods often involve converting the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, which then readily reacts with an alcohol. Another effective method involves reacting the sulfonic acid with orthoformates, such as trimethyl or triethyl orthoformate, which can smoothly convert them to their corresponding methyl and ethyl esters. mdma.ch These derivatization reactions are crucial for modifying the compound's physical properties and for creating intermediates in multi-step syntheses. google.com

Amidation: Similarly, sulfonamides are formed by reacting this compound or its derivatives with ammonia (B1221849) or primary/secondary amines. The reaction generally proceeds via an activated form of the sulfonic acid, like the sulfonyl chloride, to achieve high yields. libretexts.org Direct catalytic amidation methods are also being developed to avoid the use of stoichiometric activating agents, aligning with green chemistry principles. encyclopedia.puborganic-chemistry.orgmdpi.com These reactions are fundamental in synthetic chemistry for the creation of the sulfonamide linkage.

Table 1: Potential Ester and Amide Derivatives of this compound

| Reagent | Derivative Type | Product Name |

| Methanol (CH₃OH) | Sulfonate Ester | Methyl (2-chlorophenyl)methanesulfonate |

| Ethanol (C₂H₅OH) | Sulfonate Ester | Ethyl (2-chlorophenyl)methanesulfonate |

| Ammonia (NH₃) | Sulfonamide | (2-Chlorophenyl)methanesulfonamide |

| Diethylamine ((C₂H₅)₂NH) | Sulfonamide | N,N-Diethyl-(2-chlorophenyl)methanesulfonamide |

Salt Formation and Solution Chemistry

As a strong acid, this compound readily donates its proton in aqueous solutions and reacts with bases to form sulfonate salts. wikipedia.org This acidic character is a defining feature of its solution chemistry. The pKa of benzenesulfonic acid is approximately -2.8, indicating it is almost fully dissociated in water. wikipedia.org The presence of the chloro and methyl substituents on the phenyl ring of this compound will have a minor influence on its acidity compared to the parent benzenesulfonic acid.

The formation of salts is a straightforward acid-base reaction. Treatment with inorganic bases like sodium hydroxide (B78521) or potassium carbonate, or organic bases like triethylamine, results in the formation of the corresponding sodium, potassium, or triethylammonium (B8662869) (2-chlorophenyl)methanesulfonate salt. These salts are often crystalline solids with significantly different solubility profiles than the parent acid, which is a key consideration in pharmaceutical and industrial applications. googleapis.comscience.gov The formation of sulfonate salts is a widely used strategy to improve the solubility and stability of drug substances. pqri.org

Table 2: Salt Formation with Common Bases

| Base | Salt Name |

| Sodium Hydroxide (NaOH) | Sodium (2-chlorophenyl)methanesulfonate |

| Potassium Carbonate (K₂CO₃) | Potassium (2-chlorophenyl)methanesulfonate |

| Triethylamine ((C₂H₅)₃N) | Triethylammonium (2-chlorophenyl)methanesulfonate |

Anhydride (B1165640) Formation and Reactivity

Sulfonic anhydrides are highly reactive compounds that can be synthesized from sulfonic acids. The anhydride of this compound can be prepared through dehydration, typically by reacting the sulfonic acid with a strong dehydrating agent such as phosphorus pentoxide or by reacting it with thionyl chloride. wikipedia.orggoogle.com Other methods for preparing sulfonic acid anhydrides involve reacting the acid with reagents exhibiting acid pseudohalide tautomerism. google.com

The resulting (2-Chlorophenyl)methanesulfonic anhydride is a powerful acylating agent. Its reactivity is comparable to, though generally less than, that of sulfonyl halides. libretexts.org It can be used in a variety of synthetic transformations, including esterification and Friedel-Crafts reactions. libretexts.orglibretexts.orgyoutube.com The use of the anhydride for introducing the (2-chlorophenyl)methylsulfonyl group can be advantageous as it avoids the formation of hydrogen chloride byproduct, which occurs when using the corresponding sulfonyl chloride. google.com

Transformations of the Chlorinated Phenyl Ring

The reactivity of the aromatic ring in this compound towards substitution is governed by the electronic and steric effects of the existing substituents: the chloro group (-Cl) at the C2 position and the methylsulfonyl group (-CH₂SO₃H) at the C1 position.

Electrophilic Aromatic Substitution: Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgwikipedia.org The regioselectivity (the position of the incoming electrophile) is determined by the directing effects of the substituents already present on the ring. youtube.comorganicchemistrytutor.com

Directing Effects:

Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. However, due to its inductive electron-withdrawing effect, it is also a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org

Methylsulfonic Acid Group (-CH₂SO₃H): This group's effect is more complex. The sulfonyl group (-SO₃H) is strongly electron-withdrawing and deactivating. However, it is insulated from the aromatic ring by a methylene (B1212753) (-CH₂) spacer. This spacer mitigates the strong deactivating effect on the ring's π-system. The alkyl group (-CH₂) itself is weakly activating and ortho-, para-directing. rsc.org

The -Cl group directs ortho (C3) and para (C5).

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene & 1-Chloro-2-(methylsulfonyl)-5-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | 1,4-Dichloro-2-(methylsulfonyl)benzene & 1,5-Dichloro-2-(methylsulfonyl)benzene |

| Sulfonation | SO₃ | 3-Chloro-2-(methylsulfonyl)benzenesulfonic acid & 4-Chloro-3-(methylsulfonyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution with Activated Halogen

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C=O) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgacsgcipr.org

In this compound, the leaving group is the chlorine atom. The -CH₂SO₃H group is located ortho to the chlorine. While the -SO₃H group is electron-withdrawing, its effect is significantly diminished by the insulating -CH₂- spacer, which prevents direct resonance stabilization of the Meisenheimer complex. chemistrysteps.com Consequently, the phenyl ring is not strongly activated towards nucleophilic attack. Standard SₙAr reactions on this substrate would likely require harsh conditions, such as high temperatures and very strong nucleophiles, and may proceed slowly, if at all. chemistrysteps.comaskfilo.com The molecule is a poor candidate for facile SₙAr reactions compared to compounds like 1-chloro-2,4-dinitrobenzene. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

The aromatic chlorine substituent in this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design have enabled their efficient use in these transformations. nih.govresearchgate.net

Palladium-based catalysts are most commonly employed for this purpose. The key to successfully coupling aryl chlorides is the use of ligands that promote the oxidative addition of the catalyst to the relatively inert C-Cl bond. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos) or phosphine-N-heterocyclic carbene (NHC) ligands, have proven particularly effective. mdpi.comnih.gov

Common cross-coupling reactions applicable to the aromatic ring of this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as P(t-Bu)₃ or PCy₃ are effective for coupling aryl chlorides. organic-chemistry.org

Heck-Mizoroki Reaction: This process involves the coupling of the aryl chloride with an alkene. organic-chemistry.org Modern protocols can achieve this transformation at temperatures as low as 80°C for unactivated aryl chlorides using specialized organic ionic bases and phosphine ligands like Dave-Phos. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. It is a powerful tool for synthesizing substituted anilines.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an arylalkyne, typically using a dual palladium-copper catalyst system.

The sulfonic acid group (–CH₂SO₃H) is generally tolerant of these reaction conditions, although its acidic proton would be neutralized by the basic conditions typically required for these couplings. In some cases, the sulfonate group itself can act as a leaving group in cross-coupling reactions, but this typically requires harsher conditions than those needed for the activation of an aryl chloride. chemrxiv.org

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂ / XPhos | K₃PO₄ or K₂CO₃ | Toluene (B28343), Dioxane | 80–120 |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / Dave-Phos | n-Bu₄N⁺OAc⁻ | Dioxane | 80–130 |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80–110 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF, DMF | 25–100 |

Reactivity of the Methylene Bridge (–CH₂–)

The methylene bridge in this compound is a site of significant reactivity due to its benzylic position. The proximity to the aromatic ring stabilizes adjacent anions, radicals, and cations, facilitating a range of functionalization reactions.

Alpha-Functionalization Reactions

The protons on the methylene carbon are acidic (pKa ≈ 29 for toluene) and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a benzylic carbanion. This nucleophilic species can then react with various electrophiles to install new functional groups at the alpha-position.

Potential alpha-functionalization reactions include:

Alkylation: Reaction of the carbanion with an alkyl halide (R-X) introduces an alkyl group.

Hydroxylation/Aldol-type reactions: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Carboxylation: Quenching the carbanion with carbon dioxide (CO₂) followed by acidic workup introduces a carboxylic acid group, forming a substituted phenylmalonic acid derivative.

These reactions provide a direct route to modify the linker between the aromatic ring and the sulfonic acid moiety, enabling the synthesis of a wide array of derivatives. The choice of base and reaction conditions is critical to avoid competing reactions, such as attack at the sulfonic acid group or the aromatic ring. While specific examples for this compound are not prevalent in the literature, the principles of benzylic C-H functionalization are well-established. chemrxiv.org

Oxidative Transformations to Carbonyl or Carboxylic Acid Derivatives

The benzylic methylene group is susceptible to oxidation. Treatment with strong oxidizing agents can convert the –CH₂– group into a carbonyl (aldehyde) or a carboxylic acid.

Common oxidizing agents for benzylic carbons include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated from CrO₃ or Na₂Cr₂O₇ in acid

Manganese dioxide (MnO₂) for oxidation to the aldehyde level

Oxidation of the methylene bridge in this compound would likely proceed through an aldehyde intermediate. Under vigorous conditions (e.g., hot, alkaline KMnO₄ followed by acidification), the reaction is expected to yield 2-chlorobenzoic acid, with cleavage of the C–S bond and formation of sulfate (B86663).

It is important to distinguish this transformation from the synthesis of compounds like 4-sulfo-2-chlorobenzoic acid. The latter has the sulfonic acid group directly attached to the aromatic ring at a different position. The synthesis of 4-sulfo-2-chlorobenzoic acid typically starts from a different precursor, such as 2-chloro-4-toluenesulfonic acid, where the methyl group is oxidized to a carboxylic acid. google.com A patent describes a multi-stage process involving selective side-chain bromination of 2-chloro-4-toluenesulfonic acid, followed by hydrolysis and subsequent oxidation to yield the target carboxylic acid. google.com

Hydrolysis and Degradation Pathways Under Various Conditions

The stability of this compound is largely determined by the strength of the carbon-sulfur bond. The compound features a benzylic C–S bond, which is categorized as an alkylsulfonic acid linkage rather than an arylsulfonic acid linkage. This distinction is crucial for predicting its hydrolytic stability.

Studies comparing the hydrothermal degradation of various sulfonic acids have shown that alkyl C–S bonds are significantly more stable and resistant to hydrolysis than aryl C–S bonds. brandeis.edu Arylsulfonic acids can undergo desulfonation when heated in the presence of water or dilute acid, a reversible process that cleaves the sulfonic acid group from the ring. doubtnut.comwikipedia.orgvedantu.com In contrast, alkylsulfonic acids exhibit negligible hydrolysis under similar conditions. brandeis.edu

Therefore, this compound is expected to be relatively stable under hydrolytic conditions (acidic or basic). Degradation would likely require harsh conditions, such as:

High Temperatures: Extremely high temperatures in the presence of superheated steam could eventually lead to C–S bond cleavage.

Strong Oxidizing Conditions: As mentioned in section 3.3.2, strong oxidants can cleave the C–S bond, leading to the formation of 2-chlorobenzoic acid and sulfate. bibliotekanauki.pl

Reductive Cleavage: Certain strong reducing agents might also effect C–S bond cleavage, although this is less common for sulfonic acids.

Ozonolysis is another potential degradation pathway, particularly for the aromatic ring, which could lead to ring-opening and the formation of smaller, oxygenated organic fragments. researchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, the principles governing its key transformations can be understood by examining data from analogous systems.

Hydrolysis/Degradation: The thermodynamics of C–S bond cleavage confirms the higher stability of alkylsulfonic acids compared to arylsulfonic acids. The C(sp³)–S bond is stronger and less prone to hydrolytic attack than the C(sp²)–S bond. Kinetic studies of degradation in various media would likely show slow reaction rates under typical acidic or basic conditions at moderate temperatures, with the rate increasing significantly only under forcing conditions (high temperature or in the presence of strong oxidants). nih.gov

Alpha-Functionalization: The kinetics of deprotonation at the methylene bridge would depend on the strength of the base used and the reaction temperature. The thermodynamic acidity of the benzylic protons is the driving factor for this reaction. The subsequent reaction with an electrophile is generally a fast, kinetically controlled process.

| Reaction Type | Parameter | Value | System/Conditions | Reference/Note |

|---|---|---|---|---|

| Pd-Catalyzed Coupling (Aryl-Cl) | Activation Energy (Oxidative Addition) | ~20-30 kcal/mol | Theoretical calculations for Pd(PPh₃)₂ + Chlorobenzene | Represents the significant energy barrier for C-Cl activation. |

| Aryl Desulfonation (Hydrolysis) | Temperature for Reversibility | >150-200 °C | Benzenesulfonic acid in aqueous media | Illustrates the conditions needed for aryl C-S cleavage. wikipedia.org |

| Alkyl C-S Bond Stability | Hydrothermal Degradation | Negligible | Alkylsulfonic acids at 130-160 °C | Highlights the high stability of the C-S bond in the title compound. brandeis.edu |

| Benzylic C-H Acidity | pKa | ~29 | Toluene in DMSO | Indicates the need for a very strong base for deprotonation. |

Applications of 2 Chlorophenyl Methanesulfonic Acid As a Chemical Intermediate

Role in the Synthesis of Agrochemical Compounds

As a functionalized aromatic sulfonic acid, (2-Chlorophenyl)methanesulfonic acid possesses structural motifs—a chlorinated phenyl ring and a methanesulfonic acid group—that are common in biologically active molecules. However, no specific examples of its direct use as a precursor in commercial or developmental agrochemicals were identified.

Precursor to Specific Biologically Active Molecules

There is no specific information available that identifies this compound as a direct precursor to named, biologically active agrochemical molecules. In principle, compounds with its structure could be used to introduce the 2-chlorobenzyl moiety into larger, more complex molecules, a common strategy in the development of pesticides and herbicides.

Pathways to 4-Sulfo-2-chlorobenzoic Acid and Related Carboxylic Acids

The synthesis of 4-Sulfo-2-chlorobenzoic acid is a valuable process for creating agrochemical intermediates. google.com A documented pathway for this compound involves the multi-stage processing of 2-chloro-4-toluene sulphonic acid, which undergoes bromination of the methyl group, followed by hydrolysis and subsequent oxidation to form the carboxylic acid. google.com

A hypothetical pathway for the conversion of this compound (Cl-C₆H₄-CH₂-SO₃H) to a related carboxylic acid would likely involve the oxidation of the methylene (B1212753) (-CH₂-) bridge. However, this presents a significant chemical challenge, as the sulfonic acid group is attached to this carbon. Such an oxidation would likely be complex and is not a documented pathway in the available literature. The structural differences between this compound and the established precursor, 2-chloro-4-toluene sulphonic acid, are significant, making a direct analogy in synthesis pathways difficult.

Contribution to Pharmaceutical Intermediate Synthesis

Aromatic sulfonic acids and their derivatives are fundamental building blocks in medicinal chemistry. They can function as reactive intermediates or introduce desirable physicochemical properties into a final drug molecule.

Integration into Multi-Step Drug Synthesis Routes

No specific drug synthesis routes explicitly incorporating this compound were found in the searched literature. Generally, methanesulfonic acid is used in the manufacturing of active pharmaceutical ingredients, such as certain Angiotensin II receptor antagonists. basf.com The functional groups of this compound could, in theory, allow for its integration into multi-step syntheses, but specific examples are not documented.

Potential as a Building Block for Complex Organic Scaffolds

The bifunctional nature of this compound, featuring a reactive aromatic ring and an acidic sulfonic acid group, makes it a potential candidate as a building block for creating complex molecular scaffolds. The sulfonic acid moiety can be converted into other functional groups like sulfonyl chlorides or sulfonamides, which are prevalent in many pharmaceutical compounds. Despite this theoretical potential, there are no specific, documented instances of its use for this purpose.

Utilization in Advanced Materials Science Applications

Methanesulfonic acid is utilized in various materials science applications, including electroplating and as a component in electrolytes, due to the high solubility of its metal salts and its electrochemical stability. rsc.orgnih.gov There is no available information to indicate that this compound is used in advanced materials science. Its properties have not been documented in the context of polymer synthesis, conductive materials, or other advanced applications.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating (2-Chlorophenyl)methanesulfonic acid from starting materials, byproducts, and other impurities. The choice of method depends on the specific analytical goal, such as quantitative purity assessment or monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The presence of the aromatic ring and the sulfonic acid group allows for effective separation from related isomers (e.g., (3-chlorophenyl)methanesulfonic acid and (4-chlorophenyl)methanesulfonic acid) and other aromatic impurities. nih.govmdpi.comresearchgate.netresearchgate.net The retention time of the compound is influenced by the mobile phase composition, particularly the pH and the ratio of organic solvent to water. nih.gov Quantitative analysis is typically performed using an external standard calibration curve, allowing for the precise determination of the compound's concentration and purity. Detection is commonly achieved with a UV detector, as the chlorophenyl group contains a chromophore that absorbs UV light. chromforum.org

Table 1: Illustrative HPLC Parameters for Aromatic Sulfonic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile (B52724)/Water with an acid modifier (e.g., 0.1% Phosphoric Acid) | Controls retention and peak shape. |

| Elution | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 25-40 °C | Optimizes separation efficiency and reduces viscosity. |

| Detection | UV at ~220-230 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 10-20 µL | Standard volume for introducing the sample into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its high polarity and low volatility, this compound cannot be directly analyzed by Gas Chromatography (GC). colostate.edu However, GC-Mass Spectrometry (GC-MS) can be employed for its analysis after converting it into a more volatile derivative. gcms.czosti.gov The most common derivatization strategy for sulfonic acids is esterification, typically methylation, which converts the non-volatile sulfonic acid into a volatile sulfonate ester. nih.govresearchgate.net Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used for this transformation, yielding methyl (2-chlorophenyl)methanesulfonate.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the volatile derivative from other components of the mixture, and the mass spectrometer provides structural information through fragmentation patterns. globalresearchonline.netnih.gov The electron ionization (EI) mass spectrum of the methyl ester would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the methoxy (B1213986) group, the entire sulfonate group, and fragmentation of the chlorophenyl ring. This technique is highly sensitive and excellent for identifying trace-level impurities that are amenable to derivatization. researchgate.netagilent.com

Table 2: GC-MS Data for Methyl (2-chlorophenyl)methanesulfonate Derivative

| Feature | Description | Expected m/z Values |

|---|---|---|

| Derivative | Methyl (2-chlorophenyl)methanesulfonate | C₈H₉ClO₃S |

| Molecular Ion [M]⁺ | The intact ionized molecule. | 220/222 (due to ³⁵Cl/³⁷Cl isotopes) |

| Key Fragment 1 | Loss of methoxy group (-OCH₃) | 189/191 |

| Key Fragment 2 | (Chlorophenyl)methyl cation [C₇H₆Cl]⁺ | 125/127 |

| Key Fragment 3 | Phenyl cation [C₆H₄]⁺ (loss of Cl) | 76 |

| Key Fragment 4 | Methylsulfonyl cation [CH₃SO₂]⁺ | 79 |

Ion Chromatography for Sulfonate Detection

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic species. It is the preferred method for the direct analysis of the (2-chlorophenyl)methanesulfonate anion in aqueous samples without the need for derivatization. google.comacs.orgnih.gov The technique utilizes an ion-exchange column (typically an anion-exchanger for sulfonates) to separate ions based on their charge and affinity for the stationary phase. nih.gov

A sample containing this compound is injected into the IC system, and an aqueous eluent, such as a carbonate-bicarbonate buffer or a potassium hydroxide (B78521) (KOH) gradient, carries the sample through the column. thermofisher.com The sulfonate anion is retained on the column and then eluted. Suppressed conductivity detection is the most common detection method, providing high sensitivity and selectivity for ionic analytes by chemically reducing the background conductivity of the eluent. ijpsr.comnih.gov This method is particularly useful for determining the concentration of the sulfonic acid in process streams or as an impurity in other products. texwipe.compublisso.de

Table 3: Typical Ion Chromatography Conditions for Sulfonate Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | High-capacity anion exchange (e.g., Dionex IonPac™ AS11-HC) | Provides strong retention and separation for anions like sulfonates. |

| Eluent | Potassium Hydroxide (KOH) Gradient | Allows for the elution of a wide range of anions with varying charges. |

| Flow Rate | 1.0-1.5 mL/min | Optimized for efficient separation on analytical columns. |

| Detection | Suppressed Conductivity | Offers high sensitivity and low background noise for ionic species. |

| Suppressor | Anion Self-Regenerating Suppressor | Chemically reduces eluent conductivity to enhance analyte signal. |

| Temperature | 30 °C | Ensures reproducible retention times. |

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³⁵Cl, ¹⁹F, etc.) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are routinely used to confirm its identity and positional isomerism. rsc.orgrsc.org

The ¹H NMR spectrum would show distinct signals for the methylene (B1212753) (-CH₂-) protons and the four aromatic protons. The methylene protons would appear as a singlet, while the aromatic protons would exhibit a complex multiplet pattern due to spin-spin coupling, characteristic of a 1,2-disubstituted benzene (B151609) ring. The integration of these signals would confirm the ratio of protons in the molecule.

The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons and one signal for the methylene carbon, confirming the presence of seven unique carbon environments. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of both the chlorine atom and the methanesulfonic acid group. While less common for routine characterization, ³⁵Cl NMR could also be used to provide information about the electronic environment of the chlorine atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | ~4.5 - 5.0 | Singlet (s) |

| ¹H | Aromatic C-H | ~7.3 - 7.8 | Multiplet (m) |

| ¹³C | -CH₂- | ~55 - 60 | - |

| ¹³C | Aromatic C-Cl | ~132 - 135 | - |

| ¹³C | Aromatic C-CH₂SO₃H | ~130 - 133 | - |

| ¹³C | Aromatic C-H | ~127 - 134 | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, an electrospray ionization (ESI) source in negative ion mode is typically used, which would generate the deprotonated molecule, [M-H]⁻. The instrument measures the exact mass of this ion. This experimental mass is then compared to the theoretical mass calculated for the molecular formula C₇H₆ClO₃S⁻. A match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the compound's elemental composition. nih.govacs.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, further validating the presence of a single chlorine atom in the structure.

Table 5: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Description | Value |

|---|---|---|

| Molecular Formula | C₇H₇ClO₃S | - |

| Ion Analyzed ([M-H]⁻) | C₇H₆³⁵ClO₃S⁻ | - |

| Calculated Exact Mass | Theoretical mass of the most abundant isotopologue. | 204.9702 |

| Observed Mass | Experimentally measured mass from HRMS. | Expected within ± 5 ppm of calculated mass |

| Mass Accuracy (ppm) | [(Observed Mass - Calculated Mass) / Calculated Mass] x 10⁶ | < 5 ppm |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

The vibrational characteristics of this compound are determined by the distinct motions of its constituent functional groups: the 2-chlorophenyl ring and the methanesulfonic acid moiety. While specific experimental spectra for this exact compound are not extensively reported in publicly accessible literature, a detailed analysis can be constructed by examining structurally related compounds, primarily p-chlorobenzenesulfonic acid, 2-chlorobenzoic acid, and methanesulfonic acid (MSA).

The sulfonic acid group (-SO₃H) exhibits several characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to produce strong bands in the infrared spectrum. In studies of p-chlorobenzenesulfonic acid, these have been identified around 1386 cm⁻¹ (asymmetric) and 1155 cm⁻¹ (symmetric). hakon-art.com The S-O(H) single bond stretch is typically observed at a lower frequency, around 1040-1020 cm⁻¹. hakon-art.com Furthermore, the sulfonic acid group displays deformation modes, including SO₂ scissoring (approx. 600-630 cm⁻¹), wagging (approx. 545-570 cm⁻¹), twisting, and rocking vibrations at lower wavenumbers. hakon-art.com

The methylene bridge (-CH₂-) in this compound is expected to show C-H stretching vibrations in the 2850-3000 cm⁻¹ range. The C-S stretching vibration, linking the phenyl ring (via the methylene group) to the sulfur atom, is anticipated to appear as a moderate to strong band, typically observed in the range of 730-785 cm⁻¹. hakon-art.com

The following table summarizes the expected key vibrational modes for this compound based on the analysis of analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Anticipated Intensity (IR) | Anticipated Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H Stretch | 2-Chlorophenyl | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₂- | 3000 - 2850 | Medium | Medium |

| O-H Stretch | -SO₃H | 3000 - 2500 (broad) | Strong, Broad | Weak |

| Aromatic C=C Stretch | 2-Chlorophenyl | 1600 - 1450 | Medium-Strong | Strong |

| SO₂ Asymmetric Stretch | -SO₃H | ~1390 | Very Strong | Medium |

| SO₂ Symmetric Stretch | -SO₃H | ~1160 | Very Strong | Medium |

| S-O(H) Stretch | -SO₃H | 1040 - 1020 | Strong | Weak |

| C-Cl Stretch | 2-Chlorophenyl | 850 - 700 | Strong | Strong |

| C-S Stretch | Ar-CH₂-S | 785 - 730 | Medium-Strong | Medium |

| SO₂ Deformation (Scissoring/Wagging) | -SO₃H | 630 - 540 | Medium | Medium |

Computational and Theoretical Studies of 2 Chlorophenyl Methanesulfonic Acid

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, which in turn dictates their chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. mdpi.comnih.govnih.gov It could be used to optimize the three-dimensional geometry of (2-Chlorophenyl)methanesulfonic acid, predicting bond lengths, bond angles, and dihedral angles. Such calculations would identify the most stable conformation of the molecule.

Furthermore, DFT can map out the potential energy surface, identifying transition states and intermediates for various reactions. This allows for the prediction of reaction pathways and the calculation of activation energies, providing a theoretical basis for understanding its reactivity. For instance, studies on similar sulfonamide compounds have utilized DFT to optimize structures and analyze their interactions. researchgate.net

Interactive Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound Note: The following data is illustrative of what DFT calculations would produce and is not based on published experimental or computational results for this specific molecule.

Ab Initio Methods for High-Accuracy Energetic Data

Ab initio methods are quantum chemistry calculations that are not based on experimental data, but solely on theoretical principles. researchgate.netliu.semdpi.com These methods, while computationally more intensive than DFT, can provide highly accurate energetic data. For this compound, ab initio calculations could be used to determine precise values for properties like ionization potential, electron affinity, and heats of formation. This high-accuracy data is crucial for building reliable models of chemical behavior and reactivity. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govrsc.orgupc.edu For this compound, MD simulations could reveal its conformational flexibility, showing how the molecule changes shape in different environments.

Crucially, MD simulations can explicitly model the interactions between the solute and solvent molecules. This would provide a detailed picture of how this compound is solvated, including the formation of hydrogen bonds with water or other protic solvents. Understanding these interactions is key to predicting its solubility and behavior in solution. Studies on related compounds, such as methanesulfonic acid, have successfully used MD simulations to investigate these properties. nih.govupc.edunih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, quantum chemical calculations could predict:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can assist in the assignment of experimental spectra. researchgate.netresearchgate.netmdpi.com

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra can help in identifying the characteristic vibrational modes of the molecule. nih.govresearchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, providing insight into the electronic excitations of the molecule.

A strong correlation between predicted and experimental spectra would lend confidence to the accuracy of the computed molecular structure and properties.

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data Note: This table is a template to illustrate how such data would be presented. No actual data for this compound is publicly available.

Reaction Mechanism Elucidation Through Computational Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. mdpi.commdpi.comnih.gov By locating the transition state structures and calculating the associated energy barriers, researchers can map out the most likely pathway for a chemical reaction. For this compound, this approach could be used to study its synthesis, degradation, or reactions with other molecules. This level of mechanistic insight is often difficult to obtain through experimental means alone.

Future Research Directions and Unexplored Avenues for 2 Chlorophenyl Methanesulfonic Acid

Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry offer a crucial framework for the future investigation of (2-Chlorophenyl)methanesulfonic acid. Methanesulfonic acid (MSA) itself is recognized as an environmentally benign acid, being biodegradable, less corrosive than traditional mineral acids, and possessing low toxicity. orientjchem.orgnih.govresearchgate.net These characteristics suggest that transformations involving this compound could be inherently greener than those using harsher reagents.

Future research should prioritize the development of sustainable synthetic routes. A promising, yet unexplored, avenue would be the adaptation of modern sulfonation methods. For instance, a one-step strategy has been developed for the synthesis of various aryl sulfonic acids using readily available halides and thiourea (B124793) dioxide as a sulfur dioxide surrogate, with air serving as a green oxidant. rsc.org Applying this transition-metal-free approach to 2-chlorobenzyl halides could provide a mild and sustainable pathway to this compound, avoiding harsh conditions and hazardous reagents often associated with traditional sulfonation.

Furthermore, the use of MSA as a green catalyst and solvent in organic synthesis is well-documented. orientjchem.orgrsc.orgrsc.org Research could explore using this compound itself as a recoverable organocatalyst, leveraging its strong acidic nature (pKa of MSA is -1.9) for reactions such as esterifications, alkylations, and condensation reactions. orientjchem.orgnih.gov Its biphasic potential, stemming from the organochlorine moiety, might allow for novel catalytic systems with simplified product separation and catalyst recycling.

Table 1: Potential Green Chemistry Approaches

| Research Avenue | Description | Potential Advantages |

|---|---|---|

| Sustainable Synthesis | Adaptation of methods using halides and sulfur dioxide surrogates (e.g., thiourea dioxide) under mild, aerobic conditions. rsc.org | Avoids harsh sulfonating agents, transition-metal free, utilizes green oxidants. |

| Green Catalysis | Use of this compound as a recyclable Brønsted acid catalyst in various organic transformations. orientjchem.org | Biodegradable catalyst, potentially recoverable, less corrosive than mineral acids. |

| Eco-Friendly Solvent Systems | Investigating the compound as a component in deep eutectic solvents or as a recoverable acidic medium for chemical processes. | Low vapor pressure, high solubility for metal salts, potential for recyclability. rsc.orgwikipedia.org |

Exploration of Novel Chemical Transformations and Derivatizations

The chemical structure of this compound—featuring a sulfonic acid group, an activated aromatic ring, and a benzylic methylene (B1212753) group—offers fertile ground for exploring a wide array of chemical transformations and derivatizations that remain uninvestigated.

The sulfonic acid moiety is a prime target for derivatization. Conversion to the corresponding sulfonyl chloride would open pathways to a variety of derivatives.

Sulfonamides: Reaction with primary or secondary amines could yield novel sulfonamides. Molecules containing this functional group are of significant interest in medicinal chemistry due to their diverse biological activities. thieme-connect.com

Sulfonate Esters (Mesylates): Esterification of the sulfonic acid can produce mesylates. wikipedia.org These are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for synthesizing a broad range of other compounds. The development of methods to analyze such derivatives, for instance via derivatization followed by HPLC, would be a necessary complementary study. nih.gov

The aromatic ring presents another handle for modification. The directing effects of the chloro and sulfonylmethyl substituents could be exploited to achieve regioselective electrophilic aromatic substitution reactions, such as nitration or halogenation, leading to polysubstituted aromatic compounds. Similar transformations have been explored for related chlorophenyl sulfones, where nitration and subsequent nucleophilic aromatic substitution (SNAr) reactions were used to generate a library of new derivatives. researchgate.net

Furthermore, the reactivity of the benzylic C-H bonds could be explored. Functionalization at this position through radical reactions or metal-catalyzed C-H activation could provide access to more complex molecular architectures, a key goal in modern organic synthesis.

Table 2: Unexplored Derivatization and Transformation Pathways

| Functional Group | Potential Reaction | Resulting Compound Class | Potential Utility |

|---|---|---|---|

| Sulfonic Acid | Reaction with amines | Sulfonamides | Pharmaceutical intermediates, biologically active molecules. thieme-connect.com |

| Sulfonic Acid | Esterification | Sulfonate Esters (Mesylates) | Synthetic intermediates with good leaving groups. wikipedia.org |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | Polysubstituted Aromatics | Building blocks for complex molecules, fine chemicals. researchgate.net |

| Benzylic C-H | C-H Activation/Functionalization | α-Substituted Derivatives | Access to complex molecular scaffolds. |

Untapped Applications in Fine Chemical Synthesis and Materials Science

The potential applications of this compound are entirely speculative at this stage but can be inferred from the known uses of related sulfonic acids and organochlorine compounds.

In fine chemical synthesis , the compound could serve as a versatile building block. Its derivatives, particularly sulfonate esters, could be key intermediates in the synthesis of pharmaceuticals or agrochemicals. evitachem.com The structural motif of a chlorophenyl group linked to a sulfur-containing functional group is present in various biologically active molecules. thieme-connect.com Therefore, libraries of compounds derived from this compound should be synthesized and screened for potential biological activity.

In materials science , the sulfonic acid group is of particular interest. Sulfonic acid-functionalized materials are widely used as solid acid catalysts and as components in proton exchange membranes (PEMs) for fuel cells. mdpi.com Future research could investigate the incorporation of this compound, or a polymerizable derivative thereof, into polymer backbones. The resulting sulfonated polymers could be evaluated for their thermal stability, ion-exchange capacity, and proton conductivity. The presence of the chlorine atom might impart unique properties, such as modified hydrophobicity or enhanced stability, compared to non-halogenated analogues.

Another potential application lies in the field of electrometallurgy and metal finishing. Methanesulfonic acid is increasingly used in electroplating baths due to the high solubility of its metal salts and its environmental benefits over traditional acids like fluoroboric acid. nih.govwikipedia.org The properties of (2-Chlorophenyl)methanesulfonate salts are unknown, but they could offer advantages in specific applications, such as selective metal leaching or as electrolytes in non-aqueous systems where the organic nature of the anion could be beneficial.

Table 3: Potential Future Application Areas

| Field | Potential Application | Rationale |

|---|---|---|

| Fine Chemicals | Intermediate for pharmaceuticals and agrochemicals. | The chlorophenyl and sulfonyl moieties are common pharmacophores. thieme-connect.comevitachem.com |

| Organocatalysis | Recoverable solid or liquid acid catalyst. | Strong Brønsted acidity combined with organic character for tailored solubility. orientjchem.org |

| Materials Science | Monomer for proton exchange membranes or ion-exchange resins. | The sulfonic acid group provides proton conductivity and ion-exchange capabilities. mdpi.com |

| Electrometallurgy | Electrolyte component for electroplating or metal recovery. | High solubility of methanesulfonate (B1217627) salts is a known advantage. nih.govwikipedia.org |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.